
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and an ether linkage to a 2-methylpropyl group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,1-Dioxidotetrahydrothiophen-3-yl 2-Methylpropylether beinhaltet typischerweise die folgenden Schritte:
Bildung des Tetrahydrothiophenrings: Der erste Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Tetrahydrothiophenrings. Dies kann durch verschiedene Methoden erreicht werden, einschließlich der Verwendung von schwefelhaltigen Reagenzien und geeigneten Katalysatoren.
Oxidation zu Sulfon: Der Tetrahydrothiophenring wird dann oxidiert, um die Sulfongruppe einzuführen. Übliche Oxidationsmittel wie Wasserstoffperoxid oder Persäuren können unter kontrollierten Bedingungen verwendet werden, um diese Umwandlung zu erreichen.
Veretherung: Der letzte Schritt beinhaltet die Veretherung des sulfongruppenhaltigen Rings mit 2-Methylpropanol. Dies kann unter Verwendung von Standardveretherungsverfahren durchgeführt werden, wie z. B. der Verwendung eines sauren Katalysators oder einer basengeförderten Reaktion.
Industrielle Produktionsmethoden
In einer industriellen Umgebung kann die Produktion von 1,1-Dioxidotetrahydrothiophen-3-yl 2-Methylpropylether kontinuierliche Durchflussverfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen können die Synthese und Skalierung dieser Verbindung optimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
1,1-Dioxidotetrahydrothiophen-3-yl 2-Methylpropylether kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Weitere Oxidation der Verbindung kann zur Bildung von stärker oxidierten Derivaten führen.
Reduktion: Reduktionsreaktionen können die Sulfongruppe wieder in ein Sulfid oder andere Formen mit niedrigerem Oxidationszustand umwandeln.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Persäuren.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Saure oder basische Katalysatoren für Veretherungs- und Substitutionsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion Sulfide erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1,1-Dioxidotetrahydrothiophen-3-yl 2-Methylpropylether hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Umwandlungen verwendet.
Biologie: Untersucht hinsichtlich seiner möglichen biologischen Aktivität, einschließlich seiner Auswirkungen auf zelluläre Prozesse und Enzymwechselwirkungen.
Medizin: Erforscht hinsichtlich seiner potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Signalwege abzielen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 1,1-Dioxidotetrahydrothiophen-3-yl 2-Methylpropylether beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Sulfongruppe und die Etherbindung spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität. Die Verbindung kann die Aktivität von Enzymen und Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt. Es sind detaillierte Studien erforderlich, um die genauen molekularen Mechanismen und beteiligten Signalwege aufzuklären.
Wirkmechanismus
The mechanism of action of 1,1-dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether involves its interaction with specific molecular targets and pathways. The sulfone group and ether linkage play crucial roles in its reactivity and binding affinity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,1-Dioxidotetrahydrothiophen-3-yl 2-Methylpropylether: Ähnlich in der Struktur, aber mit unterschiedlichen Substituenten oder funktionellen Gruppen.
Sulfongruppenhaltige Ether: Verbindungen mit ähnlichen Sulfon- und Etherbindungen, aber unterschiedlichen Ringstrukturen oder Seitenketten.
Einzigartigkeit
1,1-Dioxidotetrahydrothiophen-3-yl 2-Methylpropylether ist aufgrund seiner spezifischen Kombination aus einem Tetrahydrothiophenring, einer Sulfongruppe und einer Etherbindung einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was ihn zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
29568-85-2 |
|---|---|
Molekularformel |
C8H16O3S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
3-(2-methylpropoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H16O3S/c1-7(2)5-11-8-3-4-12(9,10)6-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
IFOWIMXUWXLOPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1CCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-](/img/structure/B12117317.png)
amine](/img/structure/B12117322.png)
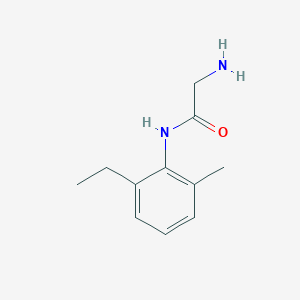
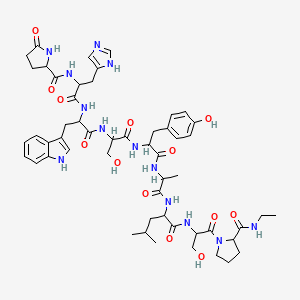
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)
![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)
![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)
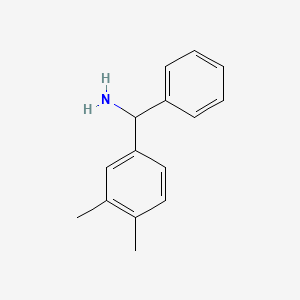
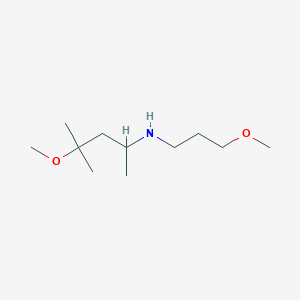
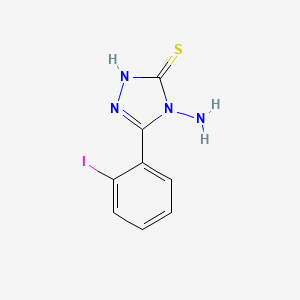
![3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)

